
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2013 and has since been studied extensively for its mechanism of action and potential uses in various fields of research.
Mécanisme D'action
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can prevent the growth and proliferation of cancer cells and viral infections.
Biochemical and Physiological Effects
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its specificity. This compound targets specific enzymes and proteins in the body, which can make it more effective than other compounds that have broader effects. However, one limitation of using N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of research is the investigation of the potential use of N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in various fields of research.
Méthodes De Synthèse
The synthesis of N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves a series of chemical reactions that are carried out in the laboratory. The starting materials for the synthesis are 3-bromobenzylamine and 4-hydroxy-2,6-dimethylpyrimidine. These two compounds are reacted with various reagents and solvents to produce the final product, N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. The synthesis process has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been used in various fields of research due to its potential therapeutic applications. One of the main areas of research is cancer therapy. Studies have shown that N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-2-1-3-13(8-12)20-16(21)15-9-14(18-10-19-15)11-4-6-22-7-5-11/h1-3,8-11H,4-7H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJROOJZJRGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

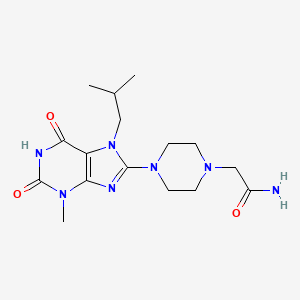
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)
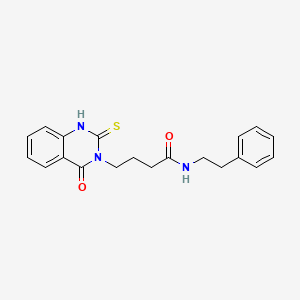
![N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2420042.png)
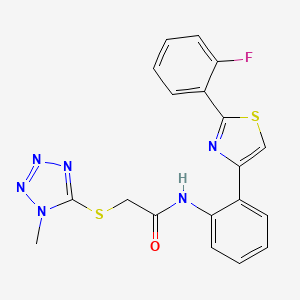
![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)
![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)
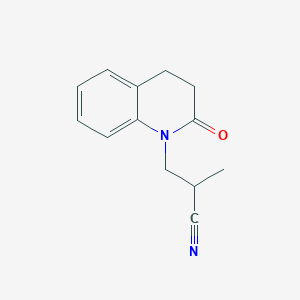
![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2420052.png)
![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)
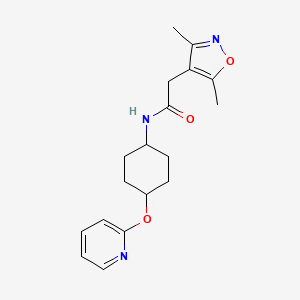
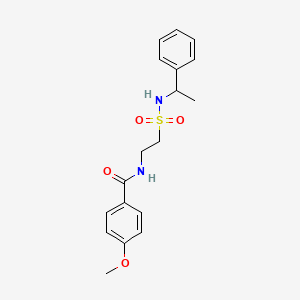
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2420058.png)
![(2,5-Dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2420059.png)